Ethyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate is a synthetic organic compound belonging to the class of thiophene carboxamide derivatives [, ]. It is an important intermediate compound in the synthesis of novel, potent, and selective inhibitors of c-Jun N-terminal kinases (JNK) 2 and 3 [, ]. JNKs are a family of serine/threonine protein kinases that play critical roles in various cellular processes, including inflammation, apoptosis, and cell proliferation [, ]. Inhibitors of JNKs, particularly JNK2 and JNK3, have emerged as potential therapeutic targets for various diseases such as inflammatory disorders, cancer, and neurodegenerative diseases [, ].
The synthesis of ethyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate is a multistep process. While the provided papers do not explicitly describe the entire synthetic procedure, they provide insights into key steps and intermediates involved. One of the key intermediates in the synthesis is 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate []. This intermediate can be synthesized from commercially available starting materials. Further reactions involving this intermediate with piperidine and subsequent modifications lead to the formation of ethyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate. The synthesis likely involves standard organic chemistry reactions such as amide bond formation and protection/deprotection strategies.
The primary application of ethyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate lies in its utilization as a key intermediate for the synthesis of novel JNK2 and JNK3 inhibitors [, ]. These inhibitors hold immense therapeutic potential for treating inflammatory disorders, cancer, and neurodegenerative diseases [, ]. While specific examples of the final JNK inhibitors derived from ethyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate and their corresponding biological activities are not detailed in the provided papers, the focus on JNK2 and JNK3 inhibition highlights the significant therapeutic potential of compounds derived from this intermediate.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2